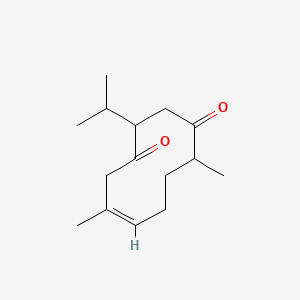
Curdione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Curdione can be synthesized through various chemical routes. One common method involves the extraction of Curcuma zedoaria rhizomes followed by purification processes such as chromatography. The synthetic route typically involves the use of solvents like ethanol or methanol for extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from Curcuma zedoaria using solvents like ethanol. The extract is then subjected to purification processes to isolate this compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
化学反応の分析
Types of Reactions
Curdione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form curdionol and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Curdionol and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学的研究の応用
Curdione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and hepatoprotective properties. .
Industry: Utilized in the formulation of herbal medicines and supplements.
作用機序
Curdione exerts its effects through various molecular targets and pathways:
Anti-tumor: Induces apoptosis and autophagy in cancer cells by targeting pathways like indoleamine-2, 3-dioxygenase-1 (IDO1) and METTL14
Anti-inflammatory: Modulates inflammatory pathways, including NF-κB and MAPKs.
Hepatoprotective: Enhances liver function by reducing oxidative stress and inflammation.
類似化合物との比較
Curdione is often compared with other sesquiterpenes like germacrone and curcumol. While all these compounds share similar anti-tumor and anti-inflammatory properties, this compound is unique in its ability to induce both apoptosis and autophagy in cancer cells. Germacrone and curcumol, on the other hand, are more focused on anti-inflammatory and antioxidant activities .
List of Similar Compounds
- Germacrone
- Curcumol
- β-elemene
- Curcumin
特性
CAS番号 |
13657-68-6 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
(3S,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/t12-,13-/m0/s1 |
InChIキー |
KDPFMRXIVDLQKX-STQMWFEESA-N |
SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
異性体SMILES |
C[C@H]1CCC=C(CC(=O)[C@@H](CC1=O)C(C)C)C |
正規SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
外観 |
Powder |
melting_point |
61 - 62 °C |
物理的記述 |
Solid |
同義語 |
curdione |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















